molecular formula C14H12N2O6S B087148 2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid CAS No. 135-10-4

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B087148
CAS No.: 135-10-4
M. Wt: 336.32 g/mol
InChI Key: JRNYSJXPPZZAQR-UHFFFAOYSA-N
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Description

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32 g/mol. This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce carboxylic acids to alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amides, esters, and other functionalized derivatives that can be further utilized in various applications .

Scientific Research Applications

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The sulfonyl group can also participate in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chlorobenzoate: This compound has similar structural features but with a chlorine atom instead of the sulfonyl group.

    Methyl 2-amino-5-bromobenzoate: Similar to the chlorinated version, this compound contains a bromine atom and is used in similar applications.

Uniqueness

What sets benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- apart is its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

135-10-4

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H12N2O6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20)

InChI Key

JRNYSJXPPZZAQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O

135-10-4

Origin of Product

United States

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